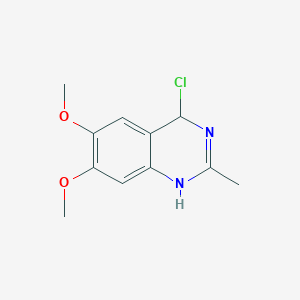
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline is a chemical compound known for its significant applications in scientific research. It is a benzodiazepine antagonist, which means it can counteract the effects of benzodiazepines. This compound has gained attention due to its potential implications in various fields of study, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline typically involves the reaction of 6,7-dimethoxy-4-hydroxyquinazoline with phosphorus oxychloride. The process includes refluxing the mixture for several hours, followed by distillation under reduced pressure. The resulting solution is then poured into ice water, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its role as a benzodiazepine antagonist.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of benzodiazepine overdose.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. As a benzodiazepine antagonist, it binds to the benzodiazepine site on the GABA receptor, inhibiting the effects of benzodiazepines. This interaction prevents the potentiation of GABAergic neurotransmission, thereby counteracting the sedative and anxiolytic effects of benzodiazepines.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares similar structural features but lacks the dihydroquinazoline moiety.
6,7-Dimethoxy-4-hydroxyquinazoline: A precursor in the synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline.
Flumazenil: Another benzodiazepine antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features that confer its benzodiazepine antagonist properties. Its ability to counteract the effects of benzodiazepines makes it a valuable compound in both research and therapeutic contexts.
Propiedades
Número CAS |
1001755-78-7 |
|---|---|
Fórmula molecular |
C10H11ClN2O2 |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |
Clave InChI |
TWXJHODVGPSXCO-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |
SMILES canónico |
COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















